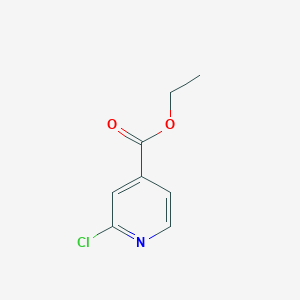

Ethyl 2-chloroisonicotinate

Overview

Description

Ethyl 2-chloroisonicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloroisonicotinate can be synthesized through several methods. One common method involves the chlorination of isonicotinic acid followed by esterification. The process typically involves the following steps:

Chlorination: Isonicotinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second position of the pyridine ring, forming 2-chloroisonicotinic acid.

Esterification: The resulting 2-chloroisonicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloroisonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloroisonicotinic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used under mild to moderate conditions.

Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives of this compound.

Hydrolysis: 2-chloroisonicotinic acid.

Reduction: 2-chloroisonicotinyl alcohol.

Scientific Research Applications

Anticancer Properties

Research indicates that ECI and its derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds derived from ECI can selectively inhibit cancer cell lines, particularly those associated with breast and renal cancers. The structure-activity relationship (SAR) analyses reveal that modifications to the ECI structure can enhance its cytotoxicity against specific cancer types .

Case Study: Cytotoxicity Evaluation

- A series of pyrido[3,4-d]pyrimidine derivatives synthesized from ECI were tested against the NCI 60 human cancer cell line panel.

- Results indicated that certain derivatives displayed selective activity against various cancer cell lines, underscoring the potential of ECI in targeted cancer therapies .

Drug Development

ECI serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of drugs targeting metabolic disorders and other diseases due to its ability to modify biological pathways effectively.

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Used as a precursor for synthesizing novel anticancer compounds with selective activity. |

| Metabolic Disorders | Potential applications in developing therapeutics for metabolic conditions through enzyme inhibition studies. |

| Neurological Disorders | Investigated for its effects on neuroprotective pathways and potential therapeutic roles in neurological diseases. |

Mechanism of Action

The mechanism of action of ethyl 2-chloroisonicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 2-chloroisonicotinate can be compared with other similar compounds such as:

Ethyl 2-chloronicotinate: Similar structure but with the chlorine atom at a different position on the pyridine ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-chloroisonicotinic acid: The non-esterified form of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Biological Activity

Ethyl 2-chloroisonicotinate (ECI) is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the biological activity of ECI, focusing on its pharmacological potential, insect attractant properties, and implications in agricultural applications.

Chemical Structure and Properties

Molecular Formula : CHClNO

Molecular Weight : 185.61 g/mol

Melting Point : 68 °C

Boiling Point : 255.1 °C

Density : 1.2 g/cm³

Flash Point : 108.1 °C

These properties suggest that ECI is a stable compound with potential for various applications in biological systems .

Pharmacological Activity

Recent studies have indicated that ECI may exhibit significant pharmacological effects, particularly as a potential drug candidate. The compound's structure includes a chlorine atom at the 2-position of the isonicotinic acid framework, which enhances its interaction with biological targets.

- Enzyme Inhibition : ECI has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. The presence of the chlorine atom may facilitate binding through electrostatic interactions .

- Receptor Binding : ECI's structural features suggest it may effectively bind to various receptors, influencing their activity and offering therapeutic avenues for drug development .

Insect Behavior Modification

ECI has been identified as a strong attractant for certain insect species, notably Frankliniella occidentalis (Western flower thrips). Research indicates that the electronegative chlorine atom affects electron density on the pyridine ring, enhancing receptor binding in insects . This property can be leveraged in pest management strategies.

Comparative Attractiveness

A study comparing ECI with other isonicotinate derivatives revealed that while structurally similar compounds like ethyl nicotinate were less effective, ECI's unique structure contributed to its strong attraction to specific pest species .

| Compound Name | Attractiveness to Insects |

|---|---|

| This compound | Strong attractant |

| Ethyl nicotinate | Weak attractant |

| Methyl isonicotinate | Moderate attractant |

Agricultural Applications

The biological activity of ECI extends into agriculture, where it has been studied for its potential as a pesticide and plant growth regulator. Its ability to induce disease resistance in plants has been documented, making it a candidate for use in sustainable agriculture practices .

Induction of Disease Resistance

Research has shown that ECI can stimulate the production of pathogenesis-related proteins in plants, enhancing their resistance to diseases. This property is particularly valuable in developing environmentally friendly pest control methods .

Case Studies and Research Findings

Several studies have focused on the biological activity of ECI:

- Study on Insect Attractiveness : A study demonstrated that ECI significantly attracted Western flower thrips compared to other compounds, suggesting its utility in integrated pest management strategies .

- Pharmacological Evaluation : In vitro assays indicated that ECI could inhibit specific enzymes involved in metabolic pathways relevant to human health, warranting further investigation into its therapeutic potential .

- Agricultural Impact Assessment : Field trials showed that plants treated with ECI exhibited reduced disease incidence and improved growth parameters compared to untreated controls .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 2-chloroisonicotinate, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is typically synthesized via esterification of 2-chloroisonicotinic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). To ensure reproducibility, document reaction parameters (temperature, solvent, molar ratios), and validate purity using HPLC or NMR. Detailed protocols should align with guidelines for experimental reproducibility, including step-by-step descriptions and raw data in supplementary materials .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the ester group and chlorine substitution pattern.

- Mass spectrometry (EI or ESI) to verify molecular weight (C₈H₈ClNO₂, MW: 185.61).

- HPLC with UV detection to assess purity (>98% recommended for biological assays).

Cross-reference spectral data with literature or databases like PubChem .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and skin irritation risks. Store the compound in a cool, dry environment away from oxidizers. Toxicity data from preliminary studies suggest acute exposure limits; conduct a risk assessment before scaling up reactions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of this compound synthesis?

- Methodological Answer : Apply design of experiments (DoE) to test variables:

- Catalysts : Compare sulfuric acid vs. morpholine-assisted synthesis (see analogs in ).

- Solvents : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethanol.

- Temperature : Optimize reflux conditions (e.g., 80–100°C).

Tabulate results (example):

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 70 |

| Morpholine | DMF | 100 | 85 |

| Statistical analysis (e.g., ANOVA) identifies significant factors . |

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC and report batch-specific data.

- Assay conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and control groups.

- Dosage : Perform dose-response curves (e.g., 0–50 µM) to establish IC₅₀ values.

Replicate studies under identical conditions and publish raw data for transparency .

Q. How do structural modifications (e.g., halogen substitution at the 2-position) influence the reactivity and bioactivity of this compound?

- Methodological Answer : Compare with analogs like Ethyl 2-iodoisonicotinate (higher steric hindrance) or Ethyl 2-morpholinoisonicotinate (enhanced solubility). Use SAR (structure-activity relationship) studies:

- Reactivity : Assess electrophilic aromatic substitution rates using kinetic assays.

- Bioactivity : Test antimicrobial potency against Gram-positive/-negative bacteria.

Correlate electronic effects (Cl vs. I) with biological outcomes .

Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound in solution?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles and chlorine’s inductive effects.

- DFT calculations : Model electron density maps to predict reactive sites.

- UV-Vis spectroscopy : Monitor solvatochromic shifts in polar vs. non-polar solvents.

Pair experimental data with computational models for robust conclusions .

Q. Data Presentation Guidelines

- Tables : Include raw and processed data (e.g., yields, IC₅₀ values) in appendices, referencing them in the main text.

- Figures : Use high-resolution spectra or crystal structures with annotated peaks/coordinates.

- Statistical Analysis : Report p-values, confidence intervals, and software (e.g., GraphPad Prism) .

Properties

IUPAC Name |

ethyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLNCOFYMWKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376595 | |

| Record name | ethyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54453-93-9 | |

| Record name | ethyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.